N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes and isothiochromenes
Preparation Methods
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide typically involves the reaction of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile with appropriate acylating agents. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may interact with mitogen-activated protein kinases (MAPKs), affecting cell signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-1H-isothiochromene-3-carboxamide can be compared with similar compounds such as:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide: This compound shares a similar benzothiophene core but differs in its functional groups, leading to different chemical and biological properties.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide: This compound has additional nitro and isoxazole groups, which may enhance its biological activity and specificity.
Properties
Molecular Formula |
C19H14N2O2S2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C19H14N2O2S2/c20-10-14-13-7-3-4-8-15(13)24-18(14)21-17(22)16-9-11-5-1-2-6-12(11)19(23)25-16/h1-2,5-6,9H,3-4,7-8H2,(H,21,22) |
InChI Key |
QWVYTVCBNPZZAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C(=O)S3)C#N |
Origin of Product |
United States |
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